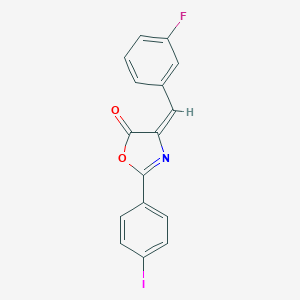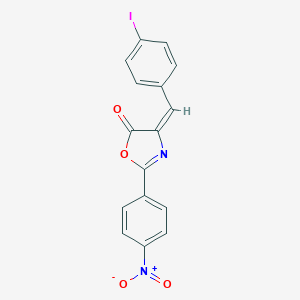![molecular formula C26H20N2O5 B446966 4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B446966.png)
4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, a methoxy group, and a hydrazinylidene linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxylate precursor. This precursor is then reacted with 2-hydroxybenzoyl hydrazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.
作用機序
The mechanism of action of 4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Methylcyclohexane: A saturated hydrocarbon used as a solvent and in the production of toluene.
Uniqueness
4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate is unique due to its combination of a naphthalene core, methoxy group, and hydrazinylidene linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C26H20N2O5 |
|---|---|
分子量 |
440.4g/mol |
IUPAC名 |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H20N2O5/c1-32-24-15-17(16-27-28-25(30)21-10-4-5-12-22(21)29)13-14-23(24)33-26(31)20-11-6-8-18-7-2-3-9-19(18)20/h2-16,29H,1H3,(H,28,30)/b27-16+ |
InChIキー |
UVGIJMVLLYDXFP-JVWAILMASA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC4=CC=CC=C43 |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Allyl-5-[3-ethoxy-4-({4-nitrobenzyl}oxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B446889.png)

![1-[(E)-(3-iodophenyl)methylideneamino]tetrazol-5-amine](/img/structure/B446893.png)

![4-[(5-{4-Nitrophenyl}-2-furyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B446896.png)

![2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446901.png)



